molecular formula C19H19N5O2 B12161542 [4-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B12161542
M. Wt: 349.4 g/mol
InChI Key: QPVIUCSPCITOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” is a fascinating compound with a complex structure. Let’s explore its various facets.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and scalability.

Chemical Reactions Analysis

  • “4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include nickel catalysts, sodium azide, and triethyl orthoformate.
  • Major products formed depend on the specific reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Used as a building block in drug development due to its versatile structure.

    Biology: Investigated for potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Evaluated for its therapeutic potential in various diseases.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

[4-(5-methyltetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C19H19N5O2/c1-14-20-21-22-24(14)17-9-7-16(8-10-17)19(25)23-11-12-26-18(13-23)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3

InChI Key

QPVIUCSPCITOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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